

# Generating a FOXP1 Conditional Knockout Mouse Model: Application Notes and Protocols

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## Compound of Interest

Compound Name: OXP1

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## Introduction

Forkhead box protein P1 (**FOXP1**) is a transcription factor crucial for the development and function of various tissues, including the brain.<sup>[1]</sup> Dysregulation of **FOXP1** has been implicated in neurodevelopmental disorders such as autism spectrum disorder and intellectual disability. Conditional knockout (cKO) mouse models offer a powerful tool to investigate the tissue-specific and temporal roles of **FOXP1** in vivo, overcoming the embryonic lethality observed in global knockout models.<sup>[2]</sup> This document provides detailed protocols for generating and validating a **FOXP1** conditional knockout mouse model using the Cre-LoxP system.

The Cre-LoxP system allows for the targeted deletion of a gene in specific cell types or at specific time points.<sup>[3][4]</sup> This is achieved by crossing a mouse line carrying a "floxed" allele of the target gene (in this case, **Foxp1**), where critical exons are flanked by loxP sites, with a mouse line expressing Cre recombinase under the control of a tissue-specific or inducible promoter.<sup>[3][4]</sup> The Cre recombinase recognizes the loxP sites and excises the intervening DNA sequence, leading to a functional knockout of the gene in the cells where Cre is active.

This guide will cover the generation of a forebrain-specific **FOXP1** knockout by crossing a **Foxp1** floxed line with an Emx1-Cre line, which expresses Cre recombinase in pyramidal neurons of the neocortex and hippocampus. Additionally, protocols for an inducible system using a Cre-ERT2 line and tamoxifen administration are provided for temporal control of the knockout.

## Experimental Protocols

### Breeding Strategy for Forebrain-Specific FOXP1 cKO

This protocol describes the breeding scheme to generate mice with a conditional knockout of **Foxp1** in the forebrain (**Foxp1** cKO), along with their littermate controls.

Parental Generation (P0):

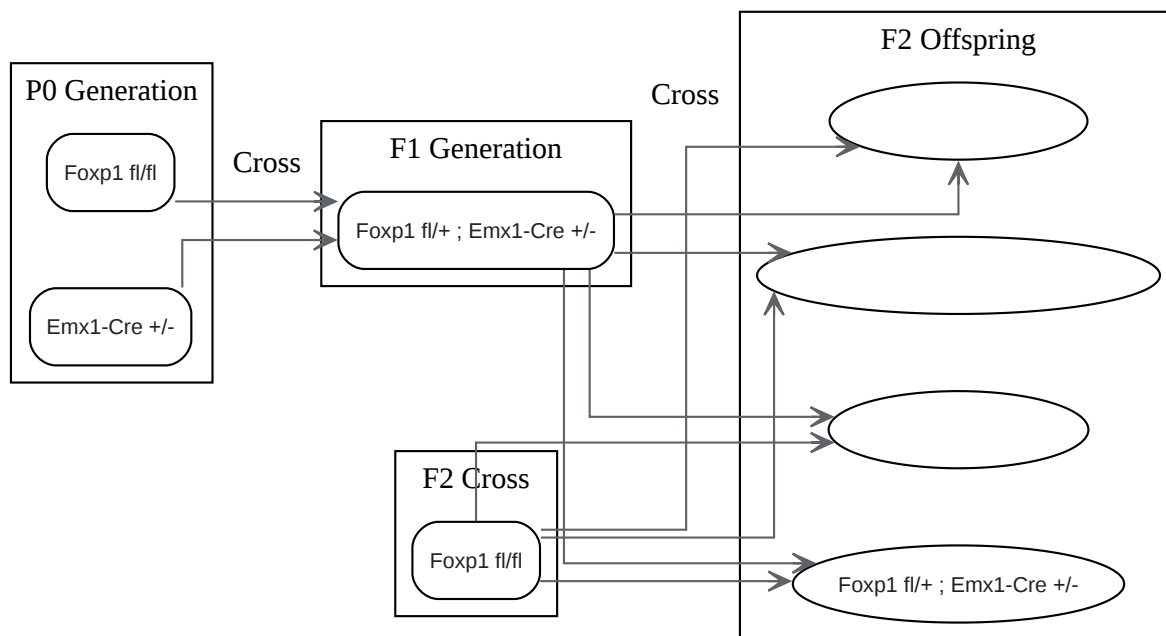
- Cross homozygous **Foxp1** floxed mice (**Foxp1**fl/fl) with mice heterozygous for the Emx1-Cre transgene (Emx1-Cre+/-).

First Filial Generation (F1):

- The resulting F1 generation will consist of mice with the genotype **Foxp1**fl/+;Emx1-Cre+/-.

Second Filial Generation (F2) - Experimental Cohorts:

- Cross **Foxp1**fl/+;Emx1-Cre+/- mice with **Foxp1**fl/fl mice.
- The expected Mendelian ratios of the F2 offspring are:
  - 25% **Foxp1**fl/fl;Emx1-Cre+/- (Conditional Knockout)
  - 25% **Foxp1**fl/fl (Control)
  - 25% **Foxp1**fl/+;Emx1-Cre+/- (Heterozygous cKO)
  - 25% **Foxp1**fl/+ (Control)



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Caption: Breeding scheme for generating forebrain-specific **FOXP1** cKO mice.

## Genotyping Protocol

Genomic DNA is extracted from ear notches or tail biopsies. PCR is performed to determine the genotype of each mouse.

PCR Primers for **Foxp1** Floxed Allele:

- Forward Primer: 5'- AGG CAG TGA TTC AGC CCT CT -3'[5]
- Reverse Primer: 5'- CGT AAG ACC GGA ACC CAT AG -3'[5]

PCR Reaction:

Component	Final Concentration
Kapa 2G HS buffer	1.30 X
dNTPs	0.26 mM
Forward Primer	0.5 $\mu$ M
Reverse Primer	0.5 $\mu$ M
Kapa 2G HS Taq Polymerase	0.03 U/ $\mu$ l
Genomic DNA	~50-100 ng
Nuclease-free water	to final volume

## PCR Cycling Conditions:

Step	Temperature	Time	Cycles
Initial Denaturation	94°C	3 min	1
Denaturation	94°C	30 sec	35
Annealing	60°C	30 sec	35
Extension	72°C	30 sec	35
Final Extension	72°C	5 min	1
Hold	4°C	$\infty$	1

## Expected Results:

- The presence of the wild-type or floxed allele will be determined by the size of the PCR product, which should be confirmed by the supplier of the floxed mice.
- A separate PCR reaction should be performed for the Emx1-Cre transgene according to the supplier's recommendations.

## Tamoxifen Induction for Cre-ERT2 Models

For inducible knockout models, tamoxifen is administered to activate the Cre-ERT2 recombinase.

#### Tamoxifen Preparation:

- Dissolve tamoxifen in corn oil to a final concentration of 20 mg/ml.
- Shake overnight at 37°C to dissolve completely.[\[5\]](#)
- Store the solution at 4°C, protected from light.[\[2\]](#)[\[5\]](#)

#### Tamoxifen Administration:

- Administer tamoxifen via intraperitoneal (IP) injection.
- The recommended dosage is 75 mg of tamoxifen per kg of body weight.[\[5\]](#)
- Inject once daily for 5 consecutive days.[\[5\]](#)
- Allow a 7-day waiting period after the final injection before tissue collection or behavioral analysis to ensure efficient recombination and clearance of tamoxifen.[\[5\]](#)

## Western Blot for FOXP1 Protein Validation

This protocol is for confirming the reduction of **FOXP1** protein levels in the target brain region (e.g., cortex or hippocampus).

- Protein Extraction:
  - Dissect the brain region of interest on ice.
  - Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C.
  - Collect the supernatant and determine the protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:

- Load 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against **FOXP1** overnight at 4°C. (e.g., Rabbit anti-**FOXP1**, 1:1000 dilution).<sup>[6]</sup>
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000) for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Use a loading control, such as GAPDH or β-actin, to normalize protein levels.

## Data Presentation

### Genotyping Results

Mouse ID	Foxp1 Allele	Emx1-Cre Allele	Genotype
1	fl/fl	+/-	Conditional Knockout
2	fl/fl	-/-	Control
3	fl/+	+/-	Heterozygous cKO
4	fl/+	-/-	Control

### FOXP1 Protein Expression

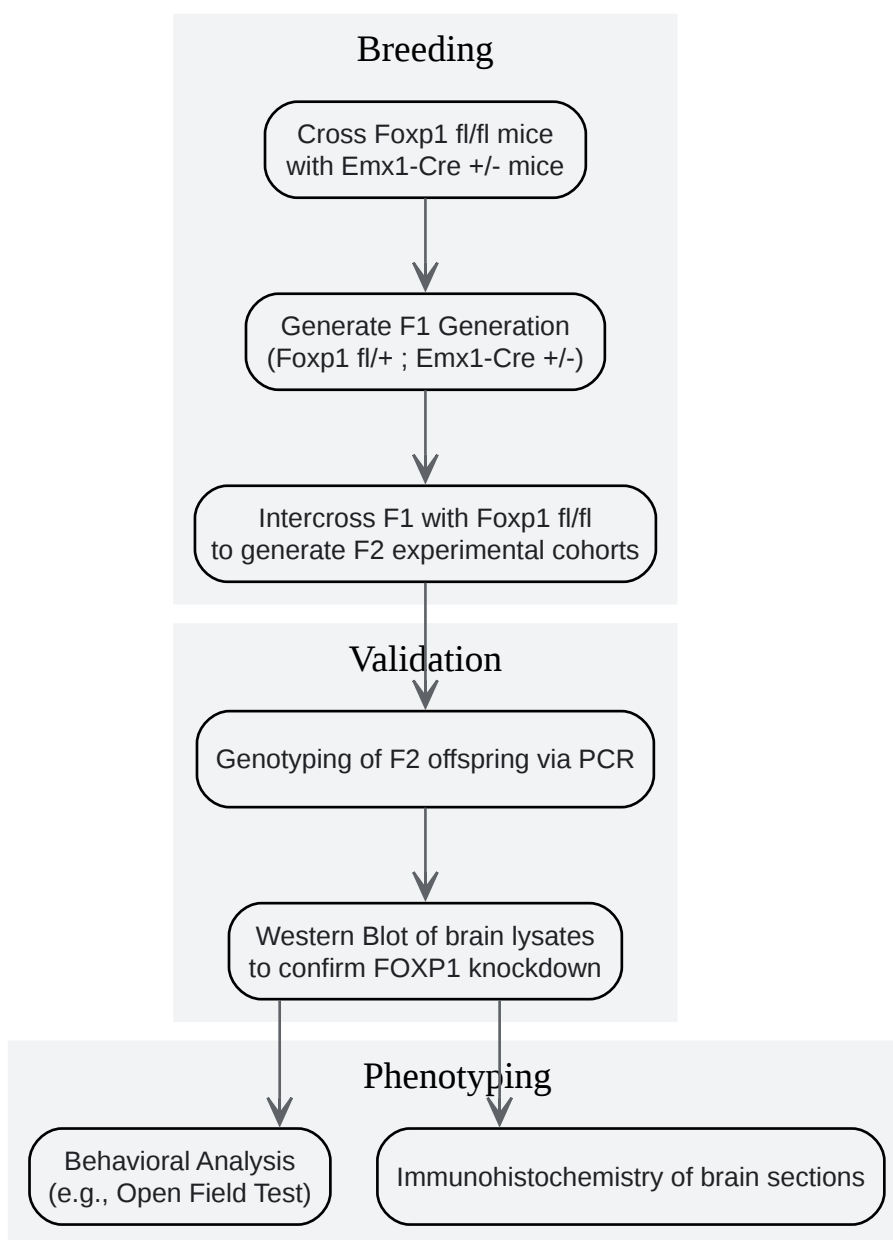
Genotype	Brain Region	Relative FOXP1 Protein Level (normalized to Control)	Standard Deviation
Control (Foxp1fl/fl)	Cortex	1.00	0.12
cKO (Foxp1fl/fl;Emx1-Cre+/-)	Cortex	0.25	0.08
Control (Foxp1fl/fl)	Hippocampus	1.00	0.15
cKO (Foxp1fl/fl;Emx1-Cre+/-)	Hippocampus	0.31	0.10

Behavioral Analysis: Open Field Test

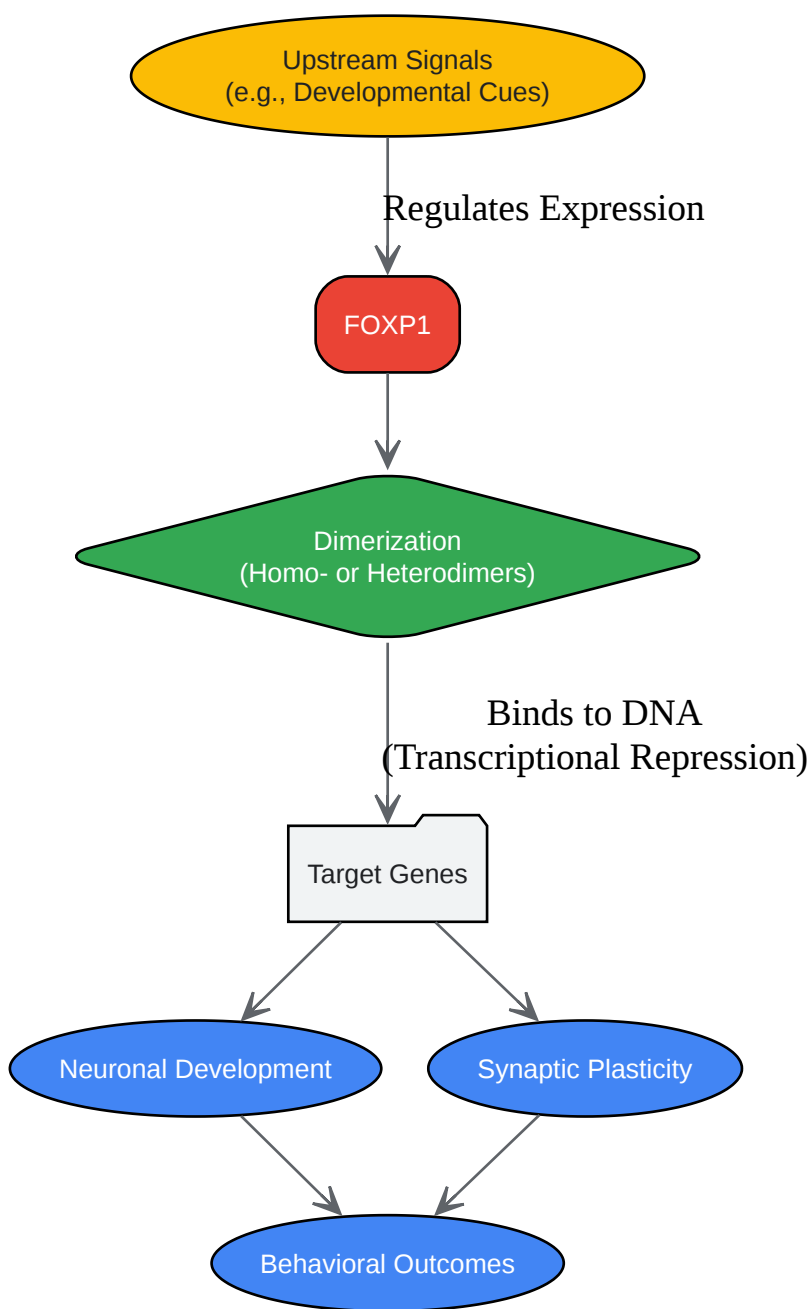
Genotype	Total Distance Traveled (cm)	Time in Center (s)
Control (Foxp1fl/fl)	3500 ± 250	45 ± 5
cKO (Foxp1fl/fl;Emx1-Cre+/-)	4500 ± 300	25 ± 4

Visualizations

Experimental Workflow







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